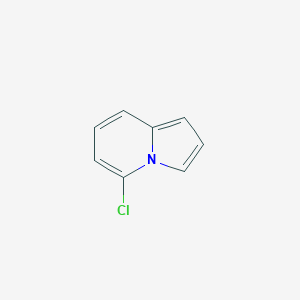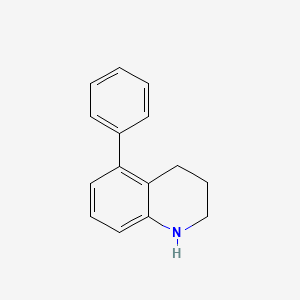
5-Chloroindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloroindolizine is a nitrogen-containing heterocyclic compound with a chlorine atom at the fifth position of the indolizine ring. Indolizine derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The indolizine nucleus is an important class of compounds in medicinal chemistry due to its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Chloroindolizine can be synthesized through various methods. One common approach involves the reaction of 2-chloropyridinium salts with alkenes in the presence of an oxidizing agent . Another method includes the cycloaddition reactions of pyridine derivatives . For example, the reaction of 2-chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide with dimethyl acetylenedicarboxylate in the presence of triethylphosphite at room temperature yields this compound derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloroindolizine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fifth position can be substituted by nucleophiles, leading to the formation of various 5-substituted indolizine derivatives.
Oxidation and Reduction: The indolizine ring can undergo oxidation and reduction reactions, modifying its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include secondary amines, alkoxides, and thiolates.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are 5-substituted indolizine derivatives with various functional groups.
Oxidation and Reduction: The products include oxidized or reduced forms of the indolizine ring, which can further undergo functionalization.
Aplicaciones Científicas De Investigación
5-Chloroindolizine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-chloroindolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects . For example, indolizine derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation . The exact molecular targets and pathways depend on the specific structure and functional groups of the indolizine derivative .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoindolizine: Similar to 5-chloroindolizine, but with a bromine atom at the fifth position.
5-Iodoindolizine: Contains an iodine atom at the fifth position, exhibiting different reactivity and biological properties.
5-Fluoroindolizine: Features a fluorine atom at the fifth position, often used in medicinal chemistry for its unique electronic properties.
Uniqueness of this compound
This compound is unique due to its specific reactivity and biological activities. The presence of the chlorine atom at the fifth position influences its chemical behavior and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying the structure-activity relationships of indolizine derivatives .
Propiedades
Fórmula molecular |
C8H6ClN |
|---|---|
Peso molecular |
151.59 g/mol |
Nombre IUPAC |
5-chloroindolizine |
InChI |
InChI=1S/C8H6ClN/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H |
Clave InChI |
JIWIQOYLLZUZCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC=CN2C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)
![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)

![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)

![4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13661089.png)
![9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13661106.png)






